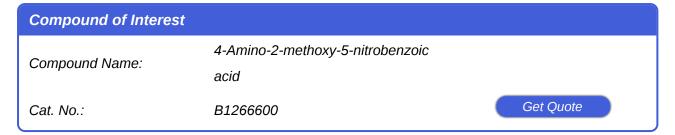


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# Spectroscopic Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-methoxy-5-nitrobenzoic acid**, a compound of interest in pharmaceutical and chemical research. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

# **Core Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **4-Amino-2-methoxy-5-nitrobenzoic acid**. This data is generated based on the compound's chemical structure and typical spectroscopic values for its functional groups.

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.5	Singlet	1H	-COOH
8.15	Singlet	1H	Ar-H
7.50	Broad Singlet	2H	-NH2
6.55	Singlet	1H	Ar-H
3.95	Singlet	3H	-OCH₃

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Assignment
~167	C=O (Carboxylic Acid)
~155	Ar-C (quaternary)
~148	Ar-C (quaternary)
~135	Ar-C (quaternary)
~118	Ar-C (quaternary)
~115	Ar-CH
~105	Ar-CH
~57	-OCH₃

Table 3: Predicted IR Spectral Data



Wavenumber (cm <sup>-1</sup> )	Functional Group
3450 - 3300	N-H Stretch (Amino)
3300 - 2500	O-H Stretch (Carboxylic Acid)
1710 - 1680	C=O Stretch (Carboxylic Acid)
1620 - 1590	N-H Bend (Amino)
1550 - 1475	N-O Asymmetric Stretch (Nitro)
1350 - 1280	N-O Symmetric Stretch (Nitro)
1250 - 1000	C-O Stretch (Methoxy)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)	lon
213.05	[M+H]+
235.03	[M+Na]+
195.04	[M-H <sub>2</sub> O+H] <sup>+</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

## Sample Preparation:

- Weigh approximately 10-20 mg of **4-Amino-2-methoxy-5-nitrobenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).



Transfer the solution to a 5 mm NMR tube.

## <sup>1</sup>H NMR Acquisition:

• Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Spectral Width: -2 to 12 ppm

• Temperature: 298 K

### <sup>13</sup>C NMR Acquisition:

• Pulse Program: Proton-decoupled single-pulse sequence.

• Number of Scans: 1024

Spectral Width: 0 to 200 ppm

• Temperature: 298 K

# Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

## Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol.
- Place a small amount of the solid 4-Amino-2-methoxy-5-nitrobenzoic acid powder directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.



## Data Acquisition:

• Scan Range: 4000 - 400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

Number of Scans: 32

 A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

# **Electrospray Ionization Mass Spectrometry (ESI-MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

### Sample Preparation:

• Prepare a stock solution of **4-Amino-2-methoxy-5-nitrobenzoic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

• Dilute the stock solution to a final concentration of 1-10 μg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.

## Data Acquisition (Positive Ion Mode):

• Ionization Mode: Electrospray Ionization (ESI), positive.

Capillary Voltage: 3.5 kV

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 300 °C

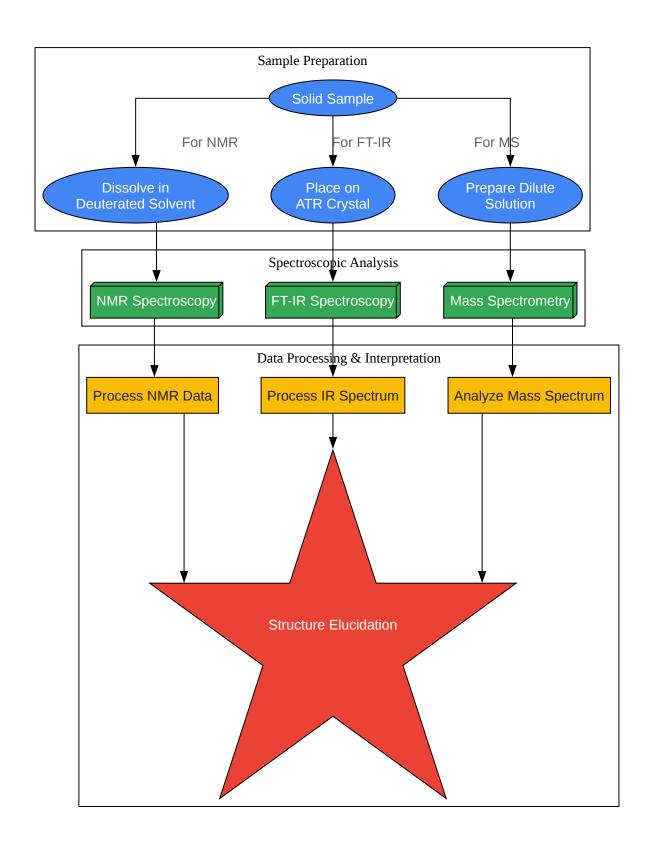
Mass Range: 50 - 500 m/z



# **Visualizations**

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a solid organic compound.





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Caption: Experimental workflow for spectroscopic analysis.







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